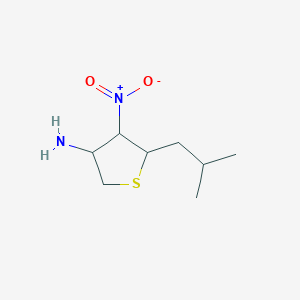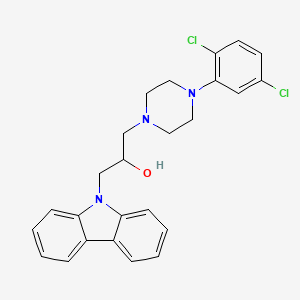
1-(9H-carbazol-9-yl)-3-(4-(2,5-dichlorophenyl)piperazin-1-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(9H-carbazol-9-yl)-3-(4-(2,5-dichlorophenyl)piperazin-1-yl)propan-2-ol, also known as GSK-3β inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Characterization
- Novel carbazole derivatives have been synthesized for potential antibacterial, antifungal, and anticancer applications. These include compounds with structures characterized by various spectral studies (Sharma, Kumar, & Pathak, 2014).
- Synthesis of carbazole conjugates, characterized by UV, FT-IR, 1H-NMR, MS spectral studies, and elemental analysis, demonstrates their potential in various biological applications (Verma, Awasthi, & Jain, 2022).
Biological Activity
- Carbazole derivatives have exhibited significant antibacterial and antifungal activity. Some compounds have shown notable activity against Human Breast Cancer Cell Line MCF7 (Sharma, Kumar, & Pathak, 2014).
- Carbazole analogues, like rimcazole, have been investigated for their binding affinities at the dopamine transporter, indicating potential neurochemical applications (Husbands et al., 1999).
Anticancer Properties
- N-alkylcarbazoles derived from ellipticine have been synthesized, showing good anti-proliferative activity against breast cancer cells. These compounds activate apoptosis through the caspase pathway, indicating their potential in cancer therapy (Saturnino et al., 2018).
- Phenothiazine and carbazole derivatives have been found to induce cell death in transformed culture cells by inhibiting the microtubule-activated ATPase activity of mitotic kinesin Eg5, essential for bipolar spindle formation, indicating their potential in cancer treatment (Okumura et al., 2006).
Antifungal and Antibacterial Applications
- A variety of carbazole derivatives have shown moderate antibacterial activity against pathogens like Bacillus Subtilis and Escherichia Coli, suggesting their utility in antimicrobial treatments (Deshmukh et al., 2017).
- Carbazole-related compounds have been synthesized with significant in vitro antifungal activity, providing a new class of potential antifungal agents (Mistry et al., 2016).
Neurological Applications
- Carbazole derivatives have been explored for their potential use in neurodegenerative diseases like Alzheimer’s disease, demonstrating drug-likeness features and potential as neuropsychiatric drugs (Avram et al., 2021).
- Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] indicated marked inhibition of tetrabenazine-induced ptosis, suggesting their potential as central nervous system agents (Bauer et al., 1976).
properties
IUPAC Name |
1-carbazol-9-yl-3-[4-(2,5-dichlorophenyl)piperazin-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25Cl2N3O/c26-18-9-10-22(27)25(15-18)29-13-11-28(12-14-29)16-19(31)17-30-23-7-3-1-5-20(23)21-6-2-4-8-24(21)30/h1-10,15,19,31H,11-14,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URWRRSDWCQYYMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C5=C(C=CC(=C5)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

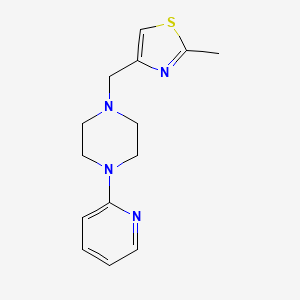
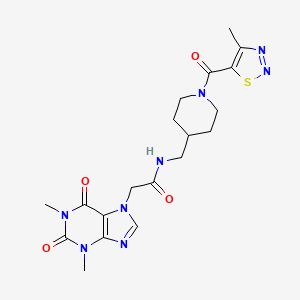
![2-(2-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)ethyl)-6-phenylpyridazin-3(2H)-one](/img/structure/B2822899.png)
![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2822900.png)
![1-{4-Cyano-2-[4-(dimethylsulfamoyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide](/img/structure/B2822901.png)
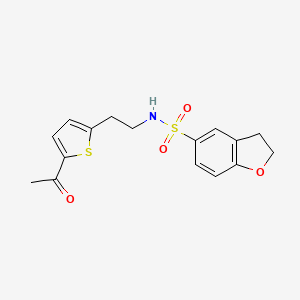
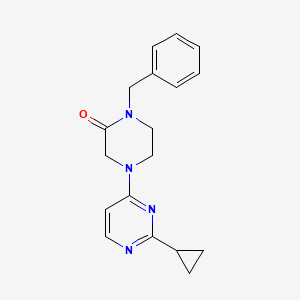

![N-(methylethyl)-2-[2-(4-methylphenyl)-4-(phenylsulfonyl)imidazol-5-ylthio]acet amide](/img/structure/B2822913.png)
![1-[(4-chlorophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2822916.png)
![phenyl (2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)carbamate](/img/structure/B2822917.png)

